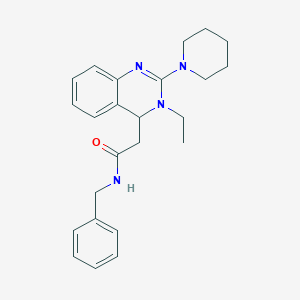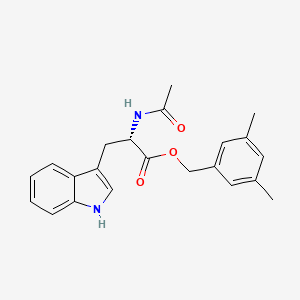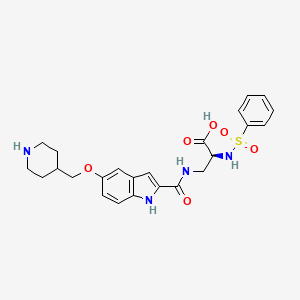![molecular formula C24H28N6 B10850109 (3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)
(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-760790 is a small molecular compound with the chemical formula C24H28N6. It is known for its role as an inhibitor of the 5-hydroxytryptamine 1D receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-760790 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, cyclization, and amination. The reaction conditions often involve the use of solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and reagents such as sodium hydride, palladium on carbon, and triethylamine .
Industrial Production Methods
Industrial production of L-760790 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-760790 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
L-760790 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
L-760790 exerts its effects by inhibiting the 5-hydroxytryptamine 1D receptor. This inhibition affects the signaling pathways associated with this receptor, leading to alterations in neurotransmitter release and neuronal activity. The compound’s molecular targets include the receptor itself and associated signaling proteins, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-709,587: Another inhibitor of the 5-hydroxytryptamine 1D receptor with a different chemical structure.
Lisdexamfetamine: A central nervous system stimulant with a different mechanism of action but similar therapeutic applications
Uniqueness of L-760790
L-760790 is unique due to its specific inhibition of the 5-hydroxytryptamine 1D receptor, which distinguishes it from other compounds with broader or different receptor targets. Its chemical structure also provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and therapeutic applications .
Properties
Molecular Formula |
C24H28N6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-benzyl-1-[(3S)-1-[2-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]ethyl]pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C24H28N6/c1-2-4-19(5-3-1)13-25-14-20-8-10-29(16-20)11-9-21-15-26-24-7-6-22(12-23(21)24)30-17-27-28-18-30/h1-7,12,15,17-18,20,25-26H,8-11,13-14,16H2/t20-/m0/s1 |
InChI Key |
JCFDYNJSFCXYRT-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CNCC2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |
Canonical SMILES |
C1CN(CC1CNCC2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)N5C=NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
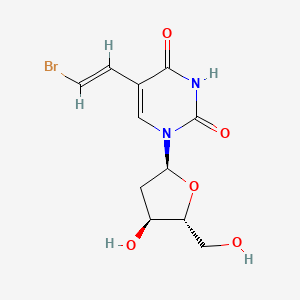
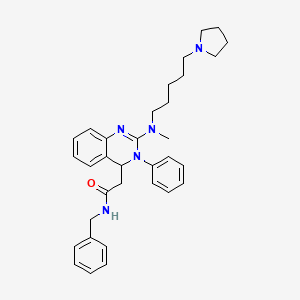
![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
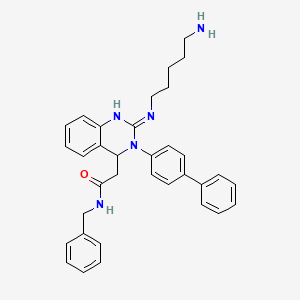
![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850064.png)
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
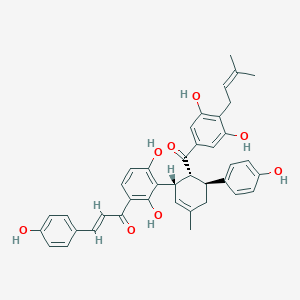
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)
